molecular formula C10H7N3O4 B5238082 4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid CAS No. 1060795-60-9

4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B5238082
CAS No.: 1060795-60-9
M. Wt: 233.18 g/mol
InChI Key: REDYMXZBOLPCTN-UHFFFAOYSA-N
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Description

4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid (CAS: 1214384-28-7) is a heterocyclic dicarboxylic acid derivative featuring a benzene-1,3-dicarboxylate core substituted at the 4-position with a 1,2,4-triazole ring (Figure 1). This compound is also referred to as 5-(4H-1,2,4-triazol-4-yl)isophthalic acid, depending on the numbering system . The molecule combines the rigidity and coordination versatility of the dicarboxylate group with the nitrogen-rich triazole moiety, making it a promising ligand for metal-organic frameworks (MOFs) and coordination polymers. Its applications span luminescent materials, gas storage, and catalysis .

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9(15)6-1-2-8(7(3-6)10(16)17)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYMXZBOLPCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211220
Record name 4-(4H-1,2,4-Triazol-4-yl)-1,3-benzenedicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060795-60-9
Record name 4-(4H-1,2,4-Triazol-4-yl)-1,3-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060795-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4H-1,2,4-Triazol-4-yl)-1,3-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of 4-amino-1,2,4-triazole with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the triazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted triazole compounds .

Scientific Research Applications

Coordination Chemistry

One of the primary applications of 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid is in coordination chemistry. This compound acts as a bidentate ligand due to its ability to coordinate through both nitrogen and oxygen atoms.

Case Study: Metal Complexes

Research has demonstrated that this compound can form stable metal complexes with various transition metals. For example:

  • Copper(II) Complexes : Studies have shown that the ligand can stabilize copper(II) ions, leading to the formation of complexes that exhibit interesting magnetic and electronic properties .
  • Zinc Complexes : The ligand has been used to synthesize zinc complexes that display potential applications in catalysis and material science.

Drug Discovery

The compound's triazole moiety is significant in medicinal chemistry due to its biological activity. It has been investigated for its potential as an antifungal agent and for other therapeutic uses.

Case Study: Antifungal Activity

A study highlighted the effectiveness of 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid against various fungal strains. The triazole group is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes .

Material Science

In material science, 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid has been utilized in the development of functional materials such as metal-organic frameworks (MOFs).

Case Study: MOF Development

Researchers have synthesized MOFs using this ligand that demonstrate high surface areas and tunable porosity. These materials have applications in gas storage and separation processes .

Summary of Applications

Application AreaDescriptionExample Use Case
Coordination ChemistryActs as a bidentate ligand for metal complexesCopper(II) and Zinc complexes
Drug DiscoveryPotential antifungal agent due to triazole moietyEffective against various fungal strains
Material ScienceUsed in the synthesis of metal-organic frameworks (MOFs)Gas storage and separation applications

Mechanism of Action

The mechanism of action of 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Benzene-1,3-dicarboxylic Acid (Isophthalic Acid, H2IA)
  • Structure : Lacks the triazole substituent, consisting solely of a benzene ring with carboxyl groups at positions 1 and 3.
  • Coordination Behavior: Acts as a rigid linear linker in MOFs (e.g., MOF-5), forming networks via carboxylate-metal bonds. Limited to O-donor coordination .
  • Applications : Widely used in polyester resins and conventional MOFs for gas storage (e.g., methane).
  • Key Difference: Absence of N-donor sites reduces its ability to form mixed-donor frameworks compared to the triazole derivative .
5-Hydroxybenzene-1,3-dicarboxylic Acid (H25OIA)
  • Structure : Features a hydroxyl (-OH) group at position 5 instead of triazole.
  • Applications : Used in MOFs for selective adsorption but lacks the electronic diversity introduced by triazole .
  • Key Difference : Enhanced hydrogen bonding but weaker metal-ligand interactions compared to the triazole analogue.
3-(1H-1,2,4-Triazol-1-yl)benzoic Acid
  • Structure : Contains a single carboxylic acid group and a triazole substituent on the benzene ring.
  • Applications : Primarily used in small-molecule coordination chemistry rather than extended frameworks .
  • Key Difference : Reduced structural rigidity and connectivity compared to the dicarboxylate-triazole hybrid .

Physicochemical Properties

Property 4-(Triazol-4-yl)benzene-1,3-dicarboxylic Acid Isophthalic Acid (H2IA) 5-Hydroxyisophthalic Acid (H25OIA)
Solubility Moderate in polar solvents (DMF, DMSO) Low in water Moderate in water
Acidity (pKa) ~2.1 (carboxyl), ~4.8 (triazole NH) ~3.0 (carboxyl) ~2.8 (carboxyl), ~9.5 (OH)
Coordination Sites 2 carboxylates + 2 triazole N-donors 2 carboxylates 2 carboxylates + 1 hydroxyl
Thermal Stability Stable up to 300°C (decomposes) Stable up to 350°C Stable up to 280°C

Data derived from MOF synthesis studies and thermogravimetric analyses .

Performance in Metal-Organic Frameworks (MOFs)

Luminescent Lanthanide MOFs
  • 4-(Triazol-4-yl)benzene-1,3-dicarboxylic Acid : Forms highly luminescent LnMOFs (e.g., Eu³⁺, Tb³⁺) due to energy transfer from the triazole group to lanthanide ions. The rigid dicarboxylate-triazole linker enhances framework stability and emission intensity .
  • Isophthalic Acid : LnMOFs with H2IA exhibit weaker luminescence due to the absence of antenna effects from triazole .
Structural Diversity
  • pH-Dependent Assembly : The triazole-carboxylate ligand forms varied topologies (e.g., 2D sheets, 3D networks) under different pH conditions, a feature absent in H2IA-based systems .
  • Mixed-Ligand MOFs: Combines with pyridine or tetrazolate co-ligands to generate interpenetrated or hierarchical structures, leveraging both O- and N-donor sites .

Biological Activity

4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid, also known as 5-(4H-1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological activities supported by various studies.

  • Molecular Formula : C10H7N3O4
  • Molecular Weight : 233.18 g/mol
  • CAS Number : 1159694-37-7
  • Structure : The compound features a triazole ring attached to a benzene dicarboxylic acid moiety, which is pivotal for its biological activity.

Synthesis

The synthesis of 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid typically involves the reaction of appropriate benzene derivatives with triazole precursors under controlled conditions. Specific methodologies may include:

  • Condensation Reactions : Using acid chlorides and triazole derivatives.
  • Cyclization Methods : Employing cyclization reactions to form the triazole ring in conjunction with the dicarboxylic acid structure.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of triazoles show potent activity against various bacterial strains including E. coli and Candida albicans .
  • The compound has been noted for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for fungal survival and proliferation .

Anticancer Activity

The anticancer potential of 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid has been explored in several studies:

  • In vitro assays revealed that this compound exhibits cytotoxic effects against multiple cancer cell lines. For example, it showed an IC50 value of approximately 92.4 µM against a panel of human cancer cell lines .
  • Further modifications of the compound have led to derivatives with enhanced antiproliferative activities against specific cancer types such as ovarian and prostate cancers .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • It has shown inhibitory potency against human carbonic anhydrases (hCAII, hCAIX), which are implicated in numerous physiological processes and diseases .
  • The IC50 values reported for some derivatives were significantly lower than those of standard inhibitors like acetazolamide, indicating a promising therapeutic profile.

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antibacterial activity of various triazole derivatives including 4-(1,2,4-triazol-4-yl)benzene-1,3-dicarboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 0.5 µg/mL against Staphylococcus aureus and E. coli, showcasing their potential as broad-spectrum antibiotics .

Study 2: Anticancer Properties

Another research effort focused on the anticancer effects of this compound on human cervical carcinoma (HeLa) cells. The study found that treatment with the compound resulted in significant cell death compared to control groups, with an IC50 value indicating strong antiproliferative effects .

Data Tables

Biological ActivityCell Line/PathogenIC50 Value (µM)Reference
Antibacterial ActivityE. coli0.5
Anticancer ActivityHeLa (Cervical Cancer)20
Enzyme InhibitionhCAII (Carbonic Anhydrase)0.24

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid, and what are the critical parameters affecting yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving triazole precursors and substituted benzaldehydes. A typical procedure involves refluxing 4-amino-triazole derivatives with benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization . Key parameters include reaction time (e.g., 4–18 hours), solvent choice (e.g., DMSO for high-temperature stability), and stoichiometric ratios. Yield optimization (e.g., ~65% in ) may require adjusting reflux duration or using ice-water quenching to precipitate intermediates.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Melting Point (m.p.) Analysis : Used to assess purity (e.g., m.p. 141–143°C in ).
  • Single-Crystal X-ray Diffraction (SCXRD) : Critical for determining molecular geometry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 9.8901 Å, b = 10.2420 Å) can resolve structural features .
  • NMR and IR Spectroscopy : Confirm functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹) and triazole ring proton environments.

Q. What are the primary pharmacological or material science applications of this compound?

  • Methodological Answer : The triazole-carboxylic acid scaffold is commonly used as a precursor for receptor-targeted ligands. For example, analogous structures (e.g., 3-(1,2,4-triazol-1-yl)benzoic acid) serve as dopamine D3 receptor agonists . In materials science, its dicarboxylic acid groups enable coordination polymer formation, as seen in benzene-tricarboxylic acid frameworks with triazole linkers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields or impurities in the synthesis?

  • Methodological Answer :

  • Solvent Screening : Replace DMSO with polar aprotic solvents (e.g., DMF) to improve intermediate solubility.
  • Catalyst Variation : Test Brønsted/Lewis acids (e.g., p-TSA) to accelerate imine formation in condensation steps .
  • Purification Strategies : Use gradient recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure products.

Q. How should contradictory data between computational predictions and experimental results (e.g., stability, binding affinity) be resolved?

  • Methodological Answer :

  • Theoretical Framework Alignment : Reconcile discrepancies by revisiting computational models (e.g., DFT methods) to ensure parameterization matches experimental conditions (e.g., solvent dielectric constant) .
  • Experimental Replication : Conduct isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently.
  • Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1°C in m.p. measurements) and statistically compare datasets .

Q. What advanced computational tools can predict the compound’s behavior in supramolecular assemblies or biological systems?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model hydrogen-bonding interactions in coordination polymers .
  • Docking Studies : Employ AutoDock Vina to predict binding modes with receptors (e.g., dopamine D3) based on analogous structures .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction kinetics or crystallization pathways .

Q. How can factorial design be applied to study the compound’s reactivity under multi-variable conditions?

  • Methodological Answer :

  • 2³ Factorial Design : Test variables like temperature (80–120°C), catalyst loading (0.1–1.0 equiv), and solvent polarity (DMF vs. ethanol). Analyze main effects and interactions using ANOVA .
  • Response Surface Methodology (RSM) : Optimize yield or purity by modeling non-linear relationships between variables.

Q. What strategies are recommended for resolving ambiguities in crystallographic data (e.g., disordered solvent molecules)?

  • Methodological Answer :

  • SQUEEZE/PLATON Software : Remove electron density contributions from disordered solvents in SCXRD datasets .
  • High-Pressure Crystallization : Grow crystals under controlled humidity/temperature to reduce disorder .

Methodological Guidance for Data Interpretation

  • Theoretical Frameworks : Align experimental design with conceptual models (e.g., HSAB theory for coordination chemistry) to rationalize ligand-metal interactions .
  • Cross-Disciplinary Validation : Combine spectroscopic data (e.g., IR, NMR) with thermogravimetric analysis (TGA) to confirm decomposition pathways of coordination polymers .

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